What is L-HISTIDINE:HCL:H2O (RING-2-13C)?
What is L-HISTIDINE:HCL:H2O (RING-2-13C)?
An In-depth Technical Guide to L-Histidine:HCl:H2O (Ring-2-13C)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling has become an indispensable tool in modern biomedical research, enabling the precise tracking of molecules through complex biological systems. Among the arsenal of available labeled compounds, L-Histidine:HCl:H2O (Ring-2-13C) offers a unique and powerful probe for investigating a range of biological phenomena. By replacing the naturally abundant ¹²C with the heavy isotope ¹³C at the C2 position of the imidazole ring, this molecule becomes a distinct tracer for applications in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)-based metabolic analysis. This guide provides a comprehensive overview of the chemical properties, synthesis, and core applications of Ring-2-¹³C-labeled L-Histidine, offering both foundational knowledge and practical, field-proven insights for its effective use in research and development.
The Power of a Single Atom: Introduction to Stable Isotope Labeling
In the intricate landscape of cellular biology, understanding the flow of atoms, the dynamics of proteins, and the flux of metabolic pathways is paramount. Stable isotope labeling is a technique where an atom in a molecule is replaced by its non-radioactive (stable) isotope.[] Common isotopes used in biological research include Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). These labeled molecules are chemically identical to their unlabeled counterparts, ensuring they participate in biological processes without altering the system's function.[]
The key advantage lies in their detectability. The difference in mass imparted by the heavy isotope allows for differentiation and quantification by mass spectrometry, while the unique nuclear spin properties of isotopes like ¹³C and ¹⁵N make them powerful probes in NMR spectroscopy.[][2] This enables researchers to:
-
Trace Metabolic Pathways: Follow the journey of a labeled substrate as it is converted into various downstream metabolites.[2][3]
-
Determine Protein Structure and Dynamics: Elucidate the three-dimensional structure and conformational changes of proteins and other macromolecules.[4][5]
-
Quantify Molecules in Complex Samples: Use labeled compounds as internal standards for highly accurate quantification in proteomics and metabolomics.[6][7]
L-Histidine labeled at the C2 position of its imidazole ring is a particularly strategic tool due to the unique biochemical role of this specific atom.
L-Histidine: A Profile of the Unlabeled Amino Acid
To appreciate the utility of the labeled form, one must first understand the significance of L-Histidine itself.
Chemical Structure and Properties
L-Histidine is an essential amino acid featuring a distinctive imidazole side chain.[8] The hydrochloride monohydrate (HCl·H₂O) is the salt form, which enhances its stability and solubility in aqueous solutions, making it ideal for use in biochemical applications and cell culture media.[8][9] A critical feature of the imidazole ring is its pKa of approximately 6.0, which is close to physiological pH.[8] This means that under physiological conditions, the histidine side chain can readily exist in both protonated (positively charged) and neutral forms, allowing it to function as both a proton donor and acceptor in chemical reactions.[8]
Foundational Biological Roles
The unique properties of its imidazole side chain make L-Histidine a key player in numerous biological processes:
-
Enzyme Catalysis: Histidine residues are frequently found in the active sites of enzymes, where they participate directly in catalytic mechanisms by mediating proton transfer.[8]
-
Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for coordinating metal ions such as zinc, copper, and iron, which is crucial for the structure and function of many metalloproteins.
-
Physiological Precursor: L-Histidine is the direct metabolic precursor to histamine, a vital signaling molecule involved in local immune responses, inflammation, and neurotransmission.[10] It is also a precursor for the synthesis of the antioxidant dipeptides carnosine and anserine.[11]
The Ring-2-¹³C Label: A High-Fidelity Molecular Probe
The strategic placement of a ¹³C atom at the second carbon of the imidazole ring—designated C-2 or Cδ2—transforms the L-Histidine molecule into a precise analytical tool.
Defining the Label: Structure and Synthesis
L-HISTIDINE:HCL:H2O (RING-2-13C) has the same fundamental structure as its unlabeled counterpart, with the sole exception of a ¹³C isotope at the C-2 position of the imidazole ring.
Diagram 1: Chemical Structure of L-HISTIDINE:HCL:H2O (RING-2-13C)
Caption: Structure of L-Histidine with ¹³C at the Ring-2 (Cδ2) position.
The synthesis of Ring-2-¹³C L-Histidine is a multi-step process that ensures high isotopic enrichment. One established method involves using commercially available, highly enriched ¹³C-thiocyanate as the starting material.[12][13] Through a series of chemical reactions, the ¹³C atom from the thiocyanate is incorporated to form the imidazole ring, which is then coupled to a glycine moiety under mild conditions to yield the final L-histidine product with high enantiomeric excess.[12][13] This synthetic control allows for near-total (>99%) incorporation of the ¹³C isotope at the desired position.[13]
Physicochemical Properties
The introduction of the ¹³C isotope results in a slight increase in molecular weight compared to the unlabeled compound. All other chemical properties remain virtually identical.
| Property | Value | Source |
| Chemical Formula | C₅¹³CH₉N₃O₂·HCl·H₂O | [14] |
| Molecular Weight | ~210.62 g/mol | [14] |
| Unlabeled CAS No. | 5934-29-2 | [9][14] |
| Appearance | White to off-white crystalline powder | [9][15] |
| Solubility | Freely soluble in water | [8][15] |
| Isotopic Purity | Typically ≥98-99% ¹³C | [13][14] |
| Storage | Store at room temperature, away from light and moisture | [14][16] |
Core Applications in Research and Development
The true value of L-HISTIDINE:HCL:H2O (RING-2-13C) is realized in its application as a tracer in sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure and dynamics of proteins at atomic resolution.[4] Isotopic labeling with ¹³C is often essential, particularly for studying larger, more complex proteins where spectral overlap becomes a significant challenge.[5][17]
-
Probing Protein Active Sites and Tautomeric States: The C-2 position of the histidine imidazole ring is highly sensitive to its local chemical environment. The ¹³C chemical shift of this specific carbon provides an exquisite probe for the protonation and tautomeric state (which nitrogen is protonated) of the histidine side chain.[18] This is critically important for understanding enzyme mechanisms, as the tautomeric state of a catalytic histidine residue can dictate its function.[8]
-
Simplifying Complex Spectra: By selectively labeling only histidine residues (or a subset of amino acids), researchers can dramatically simplify crowded NMR spectra.[19] This allows for the unambiguous assignment of signals from histidine residues, even in very large proteins or protein complexes, enabling detailed investigation of their specific roles in protein function and interaction.
Diagram 2: General Workflow for Protein NMR using Labeled Histidine
Caption: Workflow for site-selective protein labeling for NMR analysis.
This protocol provides a generalized workflow for expressing a protein in E. coli with selective incorporation of L-Histidine (Ring-2-¹³C).
-
Host and Vector Preparation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene of interest.
-
Starter Culture: Inoculate a single colony into 50 mL of standard rich media (e.g., LB broth) with the appropriate antibiotic and grow overnight at 37°C.
-
Minimal Media Growth: Pellet the starter culture cells and resuspend them in 1 L of M9 minimal media. This media contains essential salts and a single carbon source (e.g., glucose) but lacks amino acids. Grow the culture at 37°C until the optical density (OD₆₀₀) reaches 0.6-0.8.
-
Isotope Incorporation: Add the sterile L-Histidine:HCl:H2O (Ring-2-¹³C) powder to the culture. To ensure selective incorporation and prevent isotopic scrambling, also add a mixture of the other 19 unlabeled amino acids.
-
Protein Expression: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue shaking for 12-18 hours.
-
Harvest and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the ¹³C-labeled target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
-
NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O, pH 6.5). Concentrate the sample to the desired level (typically 0.5-1.0 mM).
-
Data Acquisition: Acquire NMR spectra, such as a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, to observe the correlations for the specifically labeled C-2 atoms of the incorporated histidine residues.
Mass Spectrometry (MS) and Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[2] It involves feeding cells a ¹³C-labeled substrate and then using MS to measure the pattern of ¹³C incorporation into downstream metabolites.[3][20]
-
Tracing One-Carbon Metabolism: The catabolism of histidine is a key entry point into the folate-dependent one-carbon metabolic network. The C-2 atom of the imidazole ring is specifically transferred to tetrahydrofolate (H₄folate) to form 10-formyl-H₄folate.[21] This molecule is a critical donor of one-carbon units for the de novo biosynthesis of purines (adenine and guanine), the building blocks of DNA and RNA.
-
Investigating Disease and Drug Action: By administering L-Histidine (Ring-2-¹³C) to cells or whole organisms, researchers can trace the flux through this pathway by measuring the ¹³C-enrichment in purines or their breakdown products, such as uric acid.[21] This provides a direct readout of one-carbon metabolism, which is often dysregulated in cancer and is a target for chemotherapeutic drugs like methotrexate.[11]
Diagram 3: Metabolic Tracing of the Ring-2-¹³C Label
Caption: Tracing the ¹³C label from histidine into the purine pool.
This protocol outlines a general approach for tracing the Ring-2-¹³C label from histidine into cellular metabolites in a mammalian cell culture system.
-
Cell Culture Preparation: Culture mammalian cells (e.g., CHO, HEK293) in standard growth medium to the desired confluency or cell density.
-
Isotope Labeling Medium: Prepare a custom medium that is identical to the standard medium but replace the unlabeled L-Histidine with L-Histidine:HCl:H2O (Ring-2-¹³C) at the same molar concentration.
-
Labeling Experiment: Remove the standard medium from the cells, wash once with phosphate-buffered saline (PBS), and add the pre-warmed isotope labeling medium. Place the cells back in the incubator.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 6, 12, 24 hours), harvest the cells. It is crucial to rapidly quench metabolism to prevent further enzymatic activity. This is typically done by aspirating the medium and immediately adding ice-cold 80% methanol.
-
Metabolite Extraction: Scrape the cells in the cold methanol and transfer the suspension to a microcentrifuge tube. Lyse the cells (e.g., by probe sonication or freeze-thaw cycles) and centrifuge at high speed to pellet cell debris.
-
Sample Preparation for MS: Collect the supernatant containing the polar metabolites. Dry the extract completely using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system. Use a method optimized for the separation and detection of purines (e.g., adenine, guanine) and related metabolites. Monitor for the specific mass transitions corresponding to both the unlabeled (M+0) and the ¹³C-labeled (M+1) forms of the target metabolites.
-
Data Analysis: Quantify the peak areas for the M+0 and M+1 isotopologues to determine the percentage of ¹³C enrichment in the purine pool over time. This data provides a quantitative measure of the flux from histidine into purine biosynthesis.
Conclusion and Future Perspectives
L-Histidine:HCl:H2O (Ring-2-¹³C) is more than just a labeled amino acid; it is a precision tool that provides researchers with a window into fundamental biological processes. Its utility in NMR spectroscopy for elucidating protein structure and enzyme mechanisms, coupled with its power as a tracer in MS-based metabolomics for quantifying flux through the essential one-carbon pathway, makes it invaluable across numerous scientific disciplines. As analytical technologies continue to advance in sensitivity and resolution, the application of specifically designed isotopic probes like Ring-2-¹³C L-Histidine will undoubtedly lead to new discoveries in drug development, disease diagnostics, and our fundamental understanding of life at the molecular level.
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